![molecular formula C22H22Cl2N4 B12367012 1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PZ-1922 is a novel compound that has garnered significant attention in the field of medicinal chemistry. It is a triple-acting agent that targets serotonin type 6 and 3 receptors (5-HT6R and 5-HT3R) and monoamine oxidase type B (MAO-B). This compound has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to modulate multiple targets simultaneously .
Méthodes De Préparation
The synthesis of PZ-1922 involves the preparation of pyrrolo[3,2-c]quinoline derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
PZ-1922 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PZ-1922 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions between serotonin receptors and MAO-B inhibitors.
Biology: It is used to investigate the role of serotonin receptors and MAO-B in various biological processes, including neurotransmission and neuroinflammation.
Medicine: It has shown potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting serotonin receptors and MAO-B
Mécanisme D'action
PZ-1922 exerts its effects by simultaneously targeting serotonin type 6 and 3 receptors and monoamine oxidase type B. By antagonizing these receptors and inhibiting the enzyme, PZ-1922 modulates neurotransmission and reduces neuroinflammation. This multitarget approach is believed to be more effective in treating neurodegenerative diseases compared to single-target therapies .
Comparaison Avec Des Composés Similaires
PZ-1922 is unique due to its triple-acting mechanism, which sets it apart from other compounds that target only one or two of the same receptors or enzymes. Similar compounds include:
Intepirdine: A 5-HT6R antagonist that has shown some efficacy in treating cognitive deficits but lacks the multitarget approach of PZ-1922.
MAO-B inhibitors: Such as selegiline and rasagiline, which are used to treat Parkinson’s disease but do not target serotonin receptors
PZ-1922’s ability to modulate multiple targets simultaneously makes it a promising candidate for the treatment of complex neurodegenerative diseases like Alzheimer’s disease .
Propriétés
Formule moléculaire |
C22H22Cl2N4 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline;hydrochloride |
InChI |
InChI=1S/C22H21ClN4.ClH/c23-17-5-3-4-16(14-17)15-27-11-8-19-21(27)18-6-1-2-7-20(18)25-22(19)26-12-9-24-10-13-26;/h1-8,11,14,24H,9-10,12-13,15H2;1H |
Clé InChI |
SQDISDISQIKKSI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4CC5=CC(=CC=C5)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

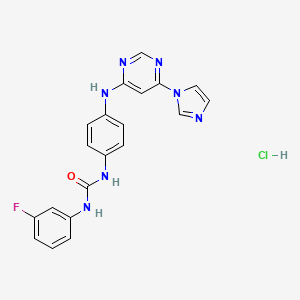
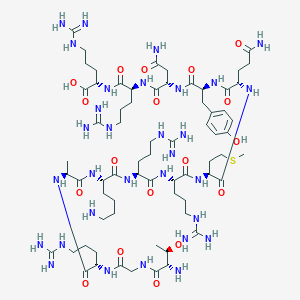
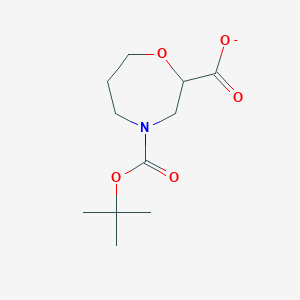
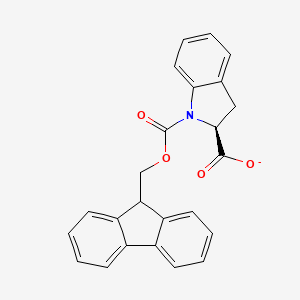
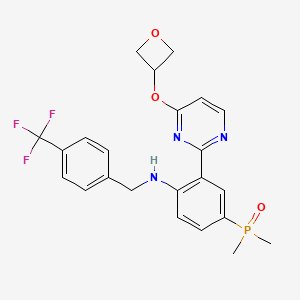

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
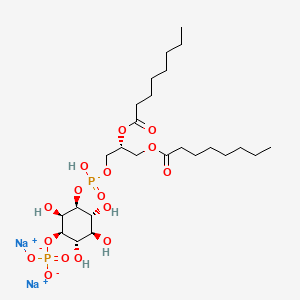
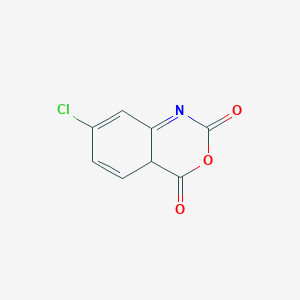
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)
